molecular formula C9H8Br2N2O2 B14290292 2-Acetamido-3,5-dibromobenzamide CAS No. 123434-55-9

2-Acetamido-3,5-dibromobenzamide

Cat. No.: B14290292
CAS No.: 123434-55-9
M. Wt: 335.98 g/mol
InChI Key: WXGLTZZDZJYXDC-UHFFFAOYSA-N
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Description

2-Acetamido-3,5-dibromobenzamide is an organic compound with the molecular formula C9H8Br2N2O2 It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, and an acetamido group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,5-dibromobenzamide typically involves the bromination of 2-acetamidobenzamide. One common method is to start with 2-acetamidobenzamide and subject it to bromination using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniform distribution of reactants. The use of catalysts and advanced purification methods can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,5-dibromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of the acetamido group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amine-substituted benzamide.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated benzamides or reduced acetamido derivatives.

Scientific Research Applications

2-Acetamido-3,5-dibromobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,5-dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms and the acetamido group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of bromine.

    2-Acetamido-3,5-difluorobenzamide: Fluorine atoms replace the bromine atoms.

    2-Acetamido-3,5-diiodobenzamide: Iodine atoms replace the bromine atoms.

Uniqueness

2-Acetamido-3,5-dibromobenzamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

CAS No.

123434-55-9

Molecular Formula

C9H8Br2N2O2

Molecular Weight

335.98 g/mol

IUPAC Name

2-acetamido-3,5-dibromobenzamide

InChI

InChI=1S/C9H8Br2N2O2/c1-4(14)13-8-6(9(12)15)2-5(10)3-7(8)11/h2-3H,1H3,(H2,12,15)(H,13,14)

InChI Key

WXGLTZZDZJYXDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)N

Origin of Product

United States

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